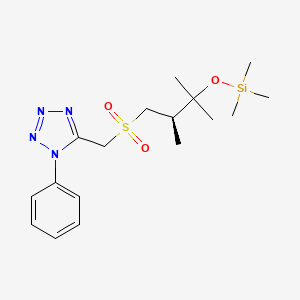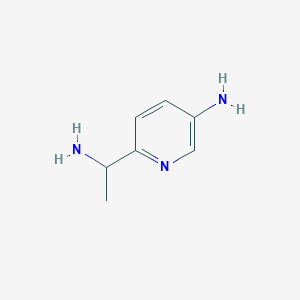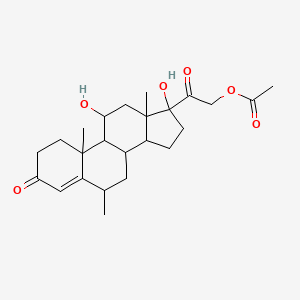
Cyclopentadiene-quinone (2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadiene-quinone (2) is a compound formed through the Diels-Alder reaction between cyclopentadiene and quinone. This reaction, first reported by Otto Diels and Kurt Alder in 1928, is a cornerstone in organic chemistry due to its ability to form six-membered rings efficiently . This compound) is notable for its applications in synthesizing complex polycyclic structures and its role in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentadiene-quinone (2) is typically synthesized via the Diels-Alder reaction. This reaction involves the concerted [4+2] cycloaddition of cyclopentadiene (a diene) and quinone (a dienophile). The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the Diels-Alder reaction is optimized for higher yields and efficiency. The reaction can be conducted in aqueous media to enhance the reaction rate and yield. The use of catalysts such as organo-tungsten Lewis acids or cetrimonium bromide (CTAB) micelles has been reported to improve the yield significantly .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentadiene-quinone (2) primarily undergoes cycloaddition reactions. The Diels-Alder reaction is the most significant, forming polycyclic cage compounds. Additionally, it can participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Cycloaddition: The reaction with dienophiles like maleic anhydride or benzoquinone is typically carried out in organic solvents or aqueous media
Major Products: The major products of these reactions are polycyclic compounds, which are valuable intermediates in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
Cyclopentadiene-quinone (2) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopentadiene-quinone (2) primarily involves the Diels-Alder reaction. This reaction proceeds through a concerted mechanism, where the diene and dienophile form a cyclic transition state, leading to the formation of a six-membered ring . The reaction is governed by the Woodward-Hoffmann rules, which dictate the stereochemistry of the product .
Comparaison Avec Des Composés Similaires
Cyclopentadiene-quinone (2) can be compared with other similar compounds such as:
Cyclohexadiene-quinone: Similar in structure but differs in reactivity and stability.
Benzoquinone derivatives: These compounds share the quinone moiety but have different reactivity profiles due to the aromatic ring.
Uniqueness: this compound) is unique due to its ability to form polycyclic structures efficiently through the Diels-Alder reaction. Its reactivity and versatility make it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
(1S,5R,8S,12R)-pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione |
InChI |
InChI=1S/C16H16O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h1-4,7-14H,5-6H2/t7-,8+,9+,10-,11?,12?,13?,14? |
Clé InChI |
ZCJHLBHJGLCVRU-SCTILFKYSA-N |
SMILES isomérique |
C1[C@@H]2C=C[C@H]1C3C2C(=O)C4[C@H]5C[C@@H](C4C3=O)C=C5 |
SMILES canonique |
C1C2C=CC1C3C2C(=O)C4C5CC(C4C3=O)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)



![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)


![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)

